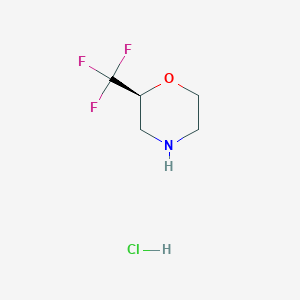
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione, also known as Menadione, is a synthetic compound that belongs to the class of 2-Methyl-1,4-naphthoquinones. Menadione is a vitamin K analog, which is used for various biochemical and physiological purposes.
Mecanismo De Acción
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione acts as a pro-oxidant, which generates reactive oxygen species (ROS) in cells. The ROS generated by 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione can induce apoptosis in cancer cells by damaging cellular components such as DNA, proteins, and lipids. 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione also activates the Nrf2-ARE pathway, which induces the expression of antioxidant genes, such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST).
Biochemical and Physiological Effects:
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione also induces autophagy in cancer cells, which can lead to cell death. Moreover, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has been shown to increase the expression of antioxidant genes, such as HO-1 and GST, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has several advantages for lab experiments. It is readily available and can be easily synthesized. Moreover, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has been extensively studied, and its mechanism of action is well-understood. However, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has some limitations for lab experiments. It can generate ROS, which can damage cellular components and affect the results of experiments. Moreover, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione can induce autophagy, which can complicate the interpretation of experimental results.
Direcciones Futuras
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has several potential future directions. It can be further studied for its anti-cancer properties, and its mechanism of action can be further elucidated. 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione can also be studied for its anti-inflammatory properties, which can have therapeutic potential in various diseases. Moreover, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione can be further studied for its antioxidant properties, which can protect cells from oxidative stress. Additionally, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione can be studied for its potential use in combination therapy with other drugs.
Métodos De Síntesis
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione can be synthesized by the condensation of 2-methyl-1,4-naphthoquinone with acetone in the presence of a base. The reaction yields 1-(3-methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has also been studied for its antioxidant properties, which can protect cells from oxidative stress. Moreover, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has been shown to have anti-inflammatory properties, which can reduce inflammation in various diseases.
Propiedades
IUPAC Name |
1-(3-methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(2)7-8-17-9-10-18(16(20)15(17)19)14-6-4-5-13(3)11-14/h4-7,9-11H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINDDBNEJLXJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN(C(=O)C2=O)CC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol](/img/structure/B2881755.png)


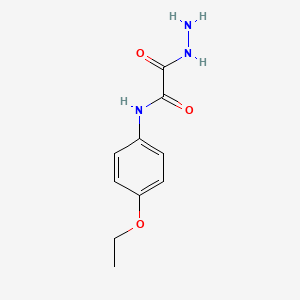
![N-(2-fluorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2881761.png)
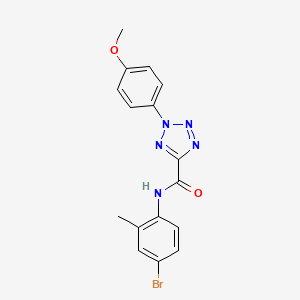
![3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2881764.png)
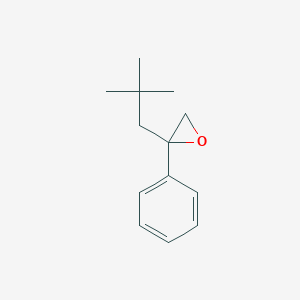
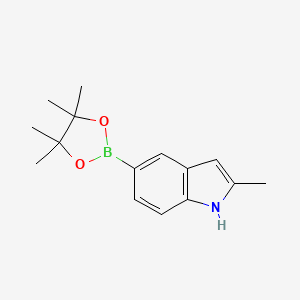


![3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol](/img/structure/B2881774.png)
